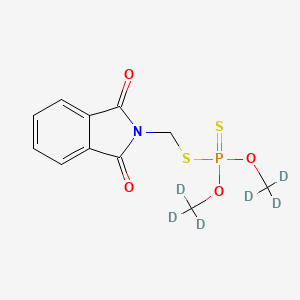

Phosmet-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZTLDVJIUSHT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Phosmet-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phosmet-d6, a crucial internal standard for the quantitative analysis of the organophosphate insecticide Phosmet. This document details the synthetic pathway, experimental protocols, and key analytical data to support researchers in the fields of environmental analysis, toxicology, and drug metabolism.

Introduction

Phosmet, O,O-dimethyl S-(phthalimidomethyl) phosphorodithioate (B1214789), is a widely used non-systemic insecticide and acaricide.[1] Its quantification in environmental and biological matrices is essential for monitoring its residues and assessing potential exposure risks. This compound, in which the two O-methyl groups are replaced with deuterated methyl groups (O,O-bis(methyl-d3)), serves as an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

This guide outlines a feasible synthetic route for this compound, starting from commercially available starting materials.

Synthetic Pathway

The synthesis of this compound is a two-step process that mirrors the established synthesis of unlabeled Phosmet. The isotopic labels are introduced in the first step through the use of deuterated methanol (B129727).

Step 1: Synthesis of Potassium O,O-bis(methyl-d3) phosphorodithioate

The first step involves the formation of the deuterated phosphorodithioic acid salt. This is achieved by reacting phosphorus pentasulfide (P₄S₁₀) with deuterated methanol (Methanol-d4, CD₃OD). The resulting O,O-bis(methyl-d3) phosphorodithioic acid is then neutralized with a base, such as potassium hydroxide (B78521) (KOH), to form the more stable potassium salt.

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the potassium O,O-bis(methyl-d3) phosphorodithioate, prepared in the first step, is reacted with N-(chloromethyl)phthalimide. This reaction yields the final product, this compound.

The overall synthetic scheme is presented below:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for the synthesis of unlabeled Phosmet and related organophosphate compounds and have been adapted for the deuterated synthesis.

Synthesis of N-(chloromethyl)phthalimide

N-(chloromethyl)phthalimide is a key starting material and can be synthesized from phthalimide (B116566).

Materials:

-

Phthalimide

-

Paraformaldehyde

-

Thionyl chloride

Procedure:

-

A mixture of phthalimide and paraformaldehyde in toluene is heated to reflux.

-

Thionyl chloride is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold toluene and dried under vacuum to yield N-(chloromethyl)phthalimide.

Step 1: Synthesis of Potassium O,O-bis(methyl-d3) phosphorodithioate

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Methanol-d4 (CD₃OD, 99.5 atom % D)

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

Procedure:

-

To a stirred suspension of phosphorus pentasulfide in anhydrous toluene under a nitrogen atmosphere, slowly add Methanol-d4 dropwise. The temperature should be maintained below 40°C using an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then at 60-70°C for 1 hour.

-

The reaction mixture is cooled to room temperature, and any unreacted solid is removed by filtration.

-

The filtrate, containing O,O-bis(methyl-d3) phosphorodithioic acid, is then slowly added to a stirred solution of potassium hydroxide in isopropanol (B130326) at a temperature below 20°C.

-

The resulting precipitate of potassium O,O-bis(methyl-d3) phosphorodithioate is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

-

Potassium O,O-bis(methyl-d3) phosphorodithioate

-

N-(chloromethyl)phthalimide

Procedure:

-

A mixture of potassium O,O-bis(methyl-d3) phosphorodithioate and N-(chloromethyl)phthalimide in acetonitrile is stirred at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

The reaction mixture is filtered to remove the precipitated potassium chloride.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

The fractions containing the pure product are combined, and the solvent is evaporated to give this compound as a white solid.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₆D₆NO₄PS₂ | [2][3] |

| Molecular Weight | 323.36 g/mol | [2] |

| CAS Number | 2083623-41-8 | |

| Appearance | White to off-white solid | |

| Purity (Isotopic) | ≥98 atom % D | |

| Chemical Purity | ≥98% |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group (in the range of 7.7-7.9 ppm) and the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and sulfur atoms (around 4.8-5.0 ppm). The signals for the O-methyl protons will be absent due to deuteration. |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the phthalimide group (around 167 ppm), the aromatic carbons (in the range of 123-134 ppm), and the methylene carbon (-CH₂-) (around 40 ppm). The signal for the deuterated methyl carbons (-CD₃) will be a multiplet with a significantly lower intensity due to C-D coupling and longer relaxation times. |

| ³¹P NMR | The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphorodithioate region, typically between 80 and 100 ppm. |

| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 323, which is 6 mass units higher than that of unlabeled Phosmet (m/z 317), confirming the incorporation of six deuterium (B1214612) atoms. |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed synthetic pathway and experimental protocols offer a practical guide for researchers requiring this essential internal standard for accurate and reliable quantification of Phosmet. The provided quantitative data serves as a benchmark for product characterization and quality control. The methodologies described herein can be adapted for the synthesis of other isotopically labeled organophosphate pesticides, contributing to the advancement of environmental and toxicological research.

References

Phosmet-d6 certificate of analysis explained

An In-depth Technical Guide to the Phosmet-d6 Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This compound, the deuterated form of the organophosphate insecticide Phosmet, is primarily used as an internal standard for its quantification in various samples using mass spectrometry techniques.[1][2] This guide provides a detailed explanation of a typical this compound CoA, including the experimental methods used to generate the data and the biochemical pathway associated with its non-deuterated counterpart.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. It is a crucial component of quality control, ensuring the reliability and reproducibility of experimental results.[3]

Below is a representative Certificate of Analysis for this compound, with each section subsequently explained in detail.

Certificate of Analysis: this compound

Product Name: this compound (dimethyl-d6)

Catalogue Number: CDN-D-8065

Lot Number: 123-45-678

Date of Analysis: 2025-11-28

Product Information

| Parameter | Specification | Result |

| Chemical Name | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate | Conforms |

| CAS Number | 2083623-41-8 | Conforms |

| Molecular Formula | C₁₁H₆D₆NO₄PS₂ | Conforms |

| Molecular Weight | 323.36 g/mol | Conforms |

Physical Properties

| Parameter | Specification | Result |

| Appearance | White to off-white solid | White solid |

| Melting Point | 70-75 °C | 72.5 °C |

| Solubility | Soluble in Chloroform, Methanol | Conforms |

Analytical Data

| Test | Method | Specification | Result |

| Identity (¹H-NMR) | 600 MHz in DMSO-d6 | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to structure | Conforms |

| Chemical Purity (HPLC) | RP-HPLC with UV detection | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | 99.6 atom % D |

| Residual Solvents | ¹H-NMR | Per USP <467> | <0.1% |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |

Experimental Protocols and Methodologies

The data presented in the CoA are generated through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

Identity Confirmation

Identity tests are performed to unequivocally confirm that the compound is this compound.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei.

-

Methodology: A small amount of the this compound sample is dissolved in a deuterated solvent, typically DMSO-d6. The solution is placed in a high-field NMR spectrometer (e.g., 600 MHz). The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns of the protons. For this compound, the characteristic signals for the aromatic protons of the phthalimide (B116566) group are expected, while the signals corresponding to the two methoxy (B1213986) groups in non-deuterated Phosmet should be absent.

-

Interpretation: The obtained spectrum is compared against a reference spectrum or theoretical values to confirm that the chemical structure is consistent with this compound.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique used for this purpose. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.[4]

-

Interpretation: The spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₁₁H₆D₆NO₄PS₂), which has a molecular weight of approximately 323.4.[1]

-

Purity Analysis

Purity tests quantify the amount of the desired compound and identify any impurities.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Methodology: A solution of this compound is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column. A UV detector is used to monitor the elution, as the phthalimide group in Phosmet absorbs UV light. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Result: The result is expressed as a percentage, with a typical specification for a reference standard being ≥98.0%.

-

-

Isotopic Purity by Mass Spectrometry:

-

Objective: To determine the percentage of deuterium (B1214612) incorporation in the molecule.

-

Methodology: High-resolution mass spectrometry is used to analyze the distribution of isotopic peaks for the molecular ion. The relative intensities of the peaks corresponding to the fully deuterated (d6) form and the less-deuterated forms (d0 to d5) are measured.

-

Interpretation: The isotopic purity is calculated from this distribution and is expressed as "atom % D," indicating the percentage of deuterium at the labeled positions. For an internal standard, this value should be very high (typically >99%) to ensure accurate quantification.

-

Visualizing Workflows and Mechanisms

Diagrams are essential tools for visualizing complex processes and pathways. The following sections provide Graphviz diagrams for the CoA workflow and the mechanism of action of Phosmet.

Certificate of Analysis Generation Workflow

Caption: Workflow for generating a Certificate of Analysis.

Mechanism of Action: Phosmet as an Acetylcholinesterase Inhibitor

Phosmet, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects.

Caption: Phosmet's inhibition of Acetylcholinesterase (AChE).

References

A Technical Guide to the Application of Phosmet-d6 in Analytical Research

Introduction to Phosmet and the Role of Deuterated Internal Standards

Phosmet is a non-systemic organophosphate insecticide and acaricide widely utilized in agriculture to control a variety of pests on fruit trees, ornamental plants, and vines.[1][2] It functions by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects.[1][3] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Phosmet in food products, necessitating sensitive and accurate analytical methods for its quantification.

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for achieving high accuracy and precision. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as Phosmet-d6, are considered the gold standard for use as internal standards in mass spectrometry-based methods. This compound is a deuterated analog of Phosmet, where six hydrogen atoms in the two methoxy (B1213986) groups have been replaced with deuterium (B1214612) atoms.[4] This substitution results in a molecule that behaves nearly identically to Phosmet during sample preparation and chromatography but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer. The use of this compound as an internal standard effectively compensates for variations in sample extraction, cleanup, and instrument response, leading to more reliable and reproducible quantification of Phosmet residues.

Physicochemical Properties of Phosmet and this compound

A clear understanding of the physicochemical properties of both the analyte and its labeled internal standard is crucial for method development.

| Property | Phosmet | This compound |

| Chemical Formula | C₁₁H₁₂NO₄PS₂ | C₁₁H₆D₆NO₄PS₂ |

| Molecular Weight | 317.3 g/mol | 323.4 g/mol |

| CAS Number | 732-11-6 | 2083623-41-8 |

| Appearance | Off-white crystalline solid | Solid |

| Purity | Not specified | ≥98% Chemical Purity, 99 atom % D |

Experimental Protocols for Phosmet Analysis Using this compound

The quantification of Phosmet residues in various matrices typically involves sample preparation followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

Sample Preparation: The QuEChERS Method

The QuEChERS protocol provides a streamlined approach for extracting and cleaning up pesticide residues from complex matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

Acetonitrile (B52724) (ACN)

-

This compound internal standard solution

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)

-

Centrifuge tubes (50 mL and 2 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 10-15 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing the appropriate sorbents.

-

Vortex for 30 seconds.

-

Centrifuge for 5 minutes.

-

The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

-

Instrumental Analysis: GC-MS/MS

GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds like Phosmet.

Typical GC-MS/MS Parameters:

-

Gas Chromatograph: Agilent or equivalent

-

Column: HP-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for Phosmet and this compound:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Phosmet | 160 | 77.1 | 133.1 |

| This compound | 166 | 80.1 | 136.1 |

| Note: The specific MRM transitions may vary slightly depending on the instrument and optimization. |

A study on pesticide residues in edible insects reported a retention time of 13.959 minutes for Phosmet under their GC-MS/MS conditions. Another study analyzing Phosmet in human blood by GC/MS reported a retention time of 14.34 minutes.

Visualizing Experimental Workflows and Logical Relationships

Structure of Phosmet and this compound

The key difference between Phosmet and its deuterated internal standard is the substitution of hydrogen with deuterium in the methoxy groups.

Caption: Chemical structures of Phosmet and this compound.

Workflow for Phosmet Quantification using this compound

The following diagram illustrates the typical analytical workflow for the quantification of Phosmet in a sample matrix using this compound as an internal standard.

Caption: Analytical workflow for Phosmet quantification.

Proposed Metabolic Pathway of Phosmet

Understanding the metabolism of Phosmet is important for comprehensive residue analysis, as metabolites may also be present in samples.

Caption: Proposed metabolic pathway of Phosmet.

Conclusion

This compound serves as an indispensable tool for researchers and analytical chemists in the accurate and precise quantification of Phosmet residues. Its use as an internal standard in conjunction with powerful analytical techniques like GC-MS/MS and LC-MS/MS, coupled with robust sample preparation methods such as QuEChERS, ensures the reliability of residue data. This is critical for food safety, environmental monitoring, and regulatory compliance. The detailed protocols and workflows provided in this guide offer a comprehensive resource for professionals in the field of pesticide analysis.

References

Phosmet-d6: A Technical Guide for Researchers

An in-depth examination of the properties, analytical applications, and biological implications of the deuterated organophosphate, Phosmet-d6.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the organophosphate insecticide Phosmet. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the physicochemical properties of this compound, its primary application as an internal standard in analytical testing, and the toxicological profile and mechanism of action of its parent compound, Phosmet.

Core Data Presentation

For clarity and ease of comparison, the fundamental quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| CAS Number | 2083623-41-8 | [1][2][3] |

| Molecular Formula | C₁₁H₆D₆NO₄PS₂ | [1][2] |

| Molecular Weight | 323.36 g/mol | |

| Synonyms | Phosmet D6 (dimethyl D6), Phthalophos-d6 |

Application in Analytical Chemistry: Quantification of Phosmet

This compound serves as a crucial internal standard for the accurate quantification of Phosmet in various matrices, including biological and environmental samples, using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.

Experimental Protocol: Analysis of Phosmet in Human Blood using GC-MS

While a specific protocol detailing the use of this compound was not available in the public domain, the following is a representative method for the analysis of Phosmet in human blood by GC-MS, which can be adapted by substituting the specified internal standard with this compound.

1. Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of a human blood sample, add a known concentration of this compound as the internal standard.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte and internal standard from the blood matrix.

-

Elute the compounds from the SPE cartridge.

-

Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS System with an electron ionization (EI) source or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium.

-

Inlet: Splitless injection mode.

-

Oven Temperature Program: Optimized for the separation of Phosmet and this compound.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Phosmet and this compound.

3. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of Phosmet and a constant concentration of this compound.

-

The ratio of the peak area of Phosmet to the peak area of this compound is plotted against the concentration of Phosmet.

-

The concentration of Phosmet in the unknown samples is then determined from this calibration curve.

Biological Activity and Mechanism of Action of Phosmet

Phosmet, the non-deuterated parent compound, is a non-systemic organophosphate insecticide and acaricide. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mammals.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase (AChE) Inhibition by Phosmet.

In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released and binds to acetylcholine receptors (AChR) on the postsynaptic neuron, leading to nerve impulse transmission. AChE rapidly breaks down ACh to terminate the signal. Phosmet irreversibly binds to and inhibits AChE. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in neurotoxicity.

Toxicological Profile of Phosmet

Studies on the parent compound, Phosmet, have revealed its potential for toxicity in various organisms. In zebrafish embryos, exposure to Phosmet has been shown to cause developmental abnormalities such as bradycardia, spine curvature, and growth retardation. Transcriptomic analysis in these studies indicated that Phosmet exposure affects several key biological pathways.

Experimental Workflow for Investigating Phosmet Toxicity in Zebrafish

Caption: Workflow for Zebrafish-based Phosmet Toxicity Studies.

Signaling Pathways Affected by Phosmet

Research has indicated that Phosmet exposure can significantly impact several signaling pathways beyond direct AChE inhibition. These include:

-

Calcium Signaling Pathway: Disruption of calcium homeostasis is a common mechanism of neurotoxicity.

-

Regulation of Actin Cytoskeleton: Alterations in the cytoskeleton can affect neuronal development and function.

-

Cardiac Muscle Contraction: This is consistent with observed effects like bradycardia in toxicological studies.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: These pathways are crucial for cell survival, proliferation, and apoptosis, and their dysregulation can lead to cellular stress and death.

This technical guide provides a foundational understanding of this compound for researchers. The information presented, from its basic properties to its application in sophisticated analytical methods and the biological implications of its parent compound, is intended to support and guide future research and development in related fields.

References

Phosmet-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Phosmet-d6. The information presented herein is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated internal standard. While specific stability data for this compound is limited, this guide synthesizes available information from suppliers and leverages stability data from its non-deuterated analog, Phosmet, as a close surrogate.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the chemical integrity of this compound. The consensus from various suppliers recommends the following conditions.

Storage Conditions Summary

| Parameter | Recommended Condition | Justification |

| Temperature | -20°C for long-term storage.[1] 4°C or 2-8°C for short-term storage.[2][3] | Minimizes chemical degradation and ensures long-term stability. |

| Light | Store in the dark or in an amber vial.[4] | Protects the compound from photodegradation. |

| Atmosphere | Store in a tightly sealed container. | Prevents potential oxidation and hydrolysis from atmospheric moisture. |

| Form | Solid form is generally more stable than solutions. | Reduces the likelihood of solvent-mediated degradation. |

Several suppliers indicate that this compound is stable for at least four years when stored appropriately at -20°C.[1] For solutions, the choice of solvent can impact stability, with aprotic and non-polar solvents generally being preferred.

Chemical Stability Profile

The stability of this compound is intrinsically linked to the chemical properties of the Phosmet molecule. The primary degradation pathways for Phosmet are hydrolysis and, to a lesser extent, photolysis. It is reasonable to infer that this compound will follow similar degradation patterns.

Hydrolytic Stability of Phosmet

The hydrolysis of Phosmet is highly dependent on pH and temperature. The molecule is relatively stable under acidic conditions but degrades rapidly in neutral to alkaline environments.

| pH | Temperature (°C) | Half-life |

| 4.5 | 20 | 13 days |

| 7.0 | 20 | < 12 hours |

| 8.3 | 20 | < 4 hours |

Data presented is for the non-deuterated Phosmet and serves as a proxy for this compound.

Other Degradation Factors

-

Temperature: Storage above 45°C can lead to the decomposition of Phosmet.

-

Photodegradation: Exposure to sunlight can contribute to the degradation of Phosmet.

-

Soil Degradation: In soil, the degradation of Phosmet is influenced by microbial activity and pH. The half-life can range from a few days in moist, neutral soil to several weeks in dry, acidic soil.

Experimental Protocols: Assessing this compound Stability

A robust stability-indicating method is crucial for determining the shelf-life and degradation products of this compound. A typical experimental workflow for a stability study is outlined below.

General Stability Study Protocol

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate, high-purity solvents (e.g., acetonitrile, acetone) at a known concentration.

-

Aliquots of the solution should be stored under various conditions to be tested (e.g., different temperatures, light exposures, and pH).

-

-

Forced Degradation Studies:

-

Acidic/Basic Hydrolysis: Treat this compound solutions with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose the solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Store the solid material and solutions at elevated temperatures (e.g., 60°C).

-

Photostability: Expose solutions to controlled UV and visible light.

-

-

Analytical Method:

-

Utilize a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate the parent compound from its degradation products.

-

The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point for each condition.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry.

-

Calculate the degradation rate and half-life under each condition.

-

Visualizing Stability and Experimental Workflow

Phosmet Degradation Pathway

The following diagram illustrates the proposed hydrolytic degradation pathway of Phosmet, which is expected to be the primary non-photolytic degradation route for this compound.

References

Understanding the Mass Spectrometry Fragmentation of Phosmet-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation of Phosmet-d6, a deuterated internal standard for the organophosphate insecticide Phosmet (B1677707). Understanding the fragmentation pattern is crucial for developing robust analytical methods for quantification in complex matrices, a common requirement in environmental monitoring, food safety, and pharmacokinetic studies.

Introduction to Phosmet and its Deuterated Analog

Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops and animals.[1] Its chemical structure consists of a phthalimide (B116566) group linked to a phosphorodithioate (B1214789) moiety. For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard is essential for accuracy and precision. This compound, where the six hydrogen atoms on the two O-methyl groups are replaced with deuterium (B1214612), is commonly used for this purpose.[2] The full chemical name for this compound is S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate.[2]

Mass Spectrometry of Phosmet: Foundation for Understanding this compound

The fragmentation of unlabeled phosmet provides the basis for predicting the behavior of its deuterated counterpart. Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, organophosphate pesticides undergo characteristic fragmentation pathways.[3][4] For Phosmet, the molecular ion (M+) is often observed, and subsequent fragmentation leads to several key ions. The most intense peak in the mass spectrum of Phosmet is typically observed at a mass-to-charge ratio (m/z) of 160. Other significant fragments are found at m/z 77, 161, and 93.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is expected to follow a similar pathway to that of unlabeled Phosmet, with shifts in the m/z values of fragments containing the deuterated methyl groups. The six deuterium atoms increase the mass of the parent molecule and any fragments retaining the O,O-bis(methyl-d3) phosphorodithioate portion by 6 Daltons.

The primary fragmentation is proposed to occur at the S-CH2 bond, leading to the formation of the highly stable phthalimidomethyl cation.

Key Fragmentation Steps:

-

Formation of the Phthalimidomethyl Cation: Cleavage of the S-CH2 bond results in the formation of the base peak ion. For unlabeled Phosmet, this is the C8H4O2N-CH2+ ion at m/z 160. This fragment does not contain the deuterated methyl groups, so its m/z is expected to remain at 160 for this compound.

-

Formation of the Deuterated Phosphorodithioate Fragment: The other part of the molecule, the [S=P(OCD3)2S] radical, can also be detected.

-

Secondary Fragmentation of the Phthalimidomethyl Cation: The ion at m/z 160 can further fragment to produce the phthaloyl cation (m/z 132) by loss of CH2N, which can then lose CO to form the ion at m/z 104, and subsequently the phenyl cation at m/z 77 after another loss of CO.

-

Rearrangement and Fragmentation of the Phosphorodithioate Moiety: Organophosphate pesticides are known to undergo rearrangements. Fragments corresponding to the deuterated phosphorodithioate portion are expected.

Quantitative Data Summary

The following table summarizes the expected key ions in the mass spectrum of this compound, based on the known fragmentation of Phosmet and the location of the deuterium labels.

| Ion Structure | Proposed Formula | m/z (Phosmet) | m/z (this compound) | Notes |

| Phthalimidomethyl cation | [C9H6NO2]+ | 160 | 160 | Expected base peak. Does not contain deuterium labels. |

| Phenyl cation | [C6H5]+ | 77 | 77 | Resulting from the fragmentation of the phthalimide group. |

| Phthaloyl cation | [C8H4O2]+ | 132 | 132 | Intermediate fragment from the phthalimidomethyl cation. |

| O,O-dimethylphosphorodithioate cation | [C2H6O2PS2]+ | 157 | 163 | Contains two -OCD3 groups. |

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This section outlines a general methodology for obtaining a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for pesticide analysis.

1. Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate, acetone) at a concentration of 1-10 µg/mL.

-

Ensure the solvent is of high purity to avoid interference.

2. Gas Chromatography (GC) Parameters:

-

Injector: Splitless mode, temperature at 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-400.

-

Data Acquisition: Full scan mode to observe all fragment ions. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 160 for Phosmet, m/z 163 for this compound) would be employed.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizing the Fragmentation Pathway

The following diagrams illustrate the proposed fragmentation pathway of this compound and the experimental workflow.

Caption: Proposed fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by the formation of the stable phthalimidomethyl cation at m/z 160, identical to its non-deuterated analog. Fragments containing the phosphorodithioate moiety will exhibit a mass shift of +6 amu due to the deuterium labeling. This detailed understanding of the fragmentation is fundamental for the development of sensitive and specific quantitative methods for Phosmet in various scientific disciplines. The provided experimental protocol offers a starting point for method development, which should be optimized for specific instrumentation and analytical requirements.

References

A Comparative Analysis of the Physical Characteristics of Phosmet and Phosmet-d6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical properties of the organophosphate insecticide Phosmet and its deuterated analogue, Phosmet-d6. The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a detailed overview of their fundamental characteristics, the experimental methods used to determine these properties, and a visual representation of their structural relationship and analytical workflows.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Phosmet and this compound is presented in the table below. While extensive data is available for Phosmet, specific quantitative values for this compound are less common in publicly available literature, reflecting its primary use as an internal standard in analytical testing. It is important to note that the physical properties of isotopically labeled compounds like this compound are generally very similar to their unlabeled counterparts.

| Property | Phosmet | This compound |

| Chemical Formula | C₁₁H₁₂NO₄PS₂[1] | C₁₁H₆D₆NO₄PS₂[2] |

| Molar Mass | 317.32 g/mol [1] | 323.36 g/mol [3][4] |

| Appearance | Off-white to pink crystalline solid | Solid |

| Melting Point | 66-69 °C (technical grade), 72-72.7 °C | 70-75 °C |

| Boiling Point | Decomposes below boiling point | Not available |

| Water Solubility | 25 mg/L at 25 °C | Slightly soluble in chloroform (B151607) and methanol; specific water solubility data not available. |

| Vapor Pressure | 1.33 x 10⁻⁴ Pa at 25 °C (calculated from 1 x 10⁻⁶ mmHg) | Not available |

Structural Relationship

This compound is a deuterated form of Phosmet, where the six hydrogen atoms of the two methoxy (B1213986) groups are replaced with deuterium (B1214612) atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods, as it is chemically identical to Phosmet but has a different mass.

References

Solubility Profile of Phosmet-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phosmet-d6, a deuterated internal standard of the organophosphate insecticide Phosmet. Understanding the solubility of this compound is critical for its accurate quantification in various matrices, a common requirement in environmental monitoring, toxicology studies, and agricultural research. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the solubility of its non-deuterated counterpart, Phosmet, serves as a reliable proxy due to their structural similarity. The isotopic labeling in this compound is not expected to significantly alter its solubility characteristics in organic solvents.

The following table summarizes the reported solubility of Phosmet in a range of organic solvents.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Acetone | 650 | 25 |

| Benzene | 600 | 25 |

| Toluene | 300 | 25 |

| Methyl Isobutyl Ketone | 300 | 25 |

| Xylene | 250 | 25 |

| Dichloromethane | 100 | Not Specified |

| Butanone | 100 | Not Specified |

| Methanol | 50 | 25 |

| Kerosene | 5 | 25 |

| Chloroform (B151607) | Slightly Soluble | Not Specified |

It is important to note that this compound is described as being "slightly soluble" in chloroform and methanol[1][2].

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted "shake flask" method. This method is suitable for generating precise solubility data.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

-

Glass vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

For finer particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Commercial Sources and Technical Guide for High-Purity Phosmet-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Phosmet-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Phosmet. This document outlines key specifications from various suppliers, a representative analytical protocol for its use in mass spectrometry, and a visual workflow to guide researchers in its application.

Introduction to this compound

This compound is the isotopically labeled analog of Phosmet, an organophosphate insecticide and acaricide.[1] It is primarily utilized as an internal standard in analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Phosmet in various matrices.[1] The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and variations in instrument response.[2]

Commercial Supplier and Product Specifications

A number of reputable suppliers offer high-purity this compound in various formulations to suit diverse research needs. The following tables summarize the available quantitative data from prominent commercial sources.

This compound Physical and Chemical Properties

| Property | Value |

| Chemical Name | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate[1] |

| Synonyms | Phthalophos-d6, Phosmet (dimethyl-d6)[1] |

| CAS Number | 2083623-41-8 |

| Molecular Formula | C₁₁H₆D₆NO₄PS₂ |

| Molecular Weight | 323.36 g/mol |

Commercial Product Specifications

| Supplier | Product Name/Number | Purity Specification | Formulation |

| Cayman Chemical | This compound (Item No. 39569) | ≥99% deuterated forms (d₁-d₆) | Solid |

| Sigma-Aldrich | Phosmet-(dimethyl-d6) PESTANAL® | Analytical Standard | Not specified in search results |

| LGC Standards | This compound (dimethyl-d6) (CDN-D-8065) | 99 atom % D, min 98% Chemical Purity | Neat |

| LGC Standards | Phosmet D6 (DRE-C16120100) | >95% (HPLC) | Neat |

| Cambridge Isotope Laboratories, Inc. | Phosmet (dimethyl-D₆, 98%) (DLM-4667-1.2) | 98% Chemical Purity | 100 µg/mL in Acetonitrile (B52724) |

| HPC Standards | D6-Phosmet (675202) | High-Purity | 10 mg Neat Solid |

| HPC Standards | D6-Phosmet solution (675203) | High-Purity | 100 µg/ml in Acetone |

Experimental Protocol: Quantification of Phosmet using this compound Internal Standard by LC-MS/MS

The following is a representative protocol for the analysis of Phosmet in a given matrix (e.g., agricultural products, environmental samples) using this compound as an internal standard. This protocol is based on established methodologies for pesticide residue analysis.

1. Reagents and Materials

-

Phosmet analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

QuEChERS extraction salts and cleanup tubes (or equivalent solid-phase extraction cartridges)

-

Appropriate sample matrix

2. Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of Phosmet and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Phosmet stock solution with acetonitrile to achieve a desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS Method)

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a specific volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality controls.

-

Add QuEChERS extraction salts, vortex thoroughly, and centrifuge.

-

Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup.

-

Centrifuge and filter the final extract before LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Phosmet from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phosmet: Monitor at least two specific precursor-product ion transitions.

-

This compound: Monitor the corresponding precursor-product ion transitions, accounting for the mass shift due to deuterium (B1214612) labeling.

-

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Phosmet to the peak area of this compound against the concentration of the Phosmet calibration standards.

-

Quantify the concentration of Phosmet in the samples by using the response ratio from the sample and interpolating from the calibration curve.

Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for using this compound as an internal standard in a quantitative analytical method.

Caption: Workflow for Phosmet analysis using this compound internal standard.

Caption: Logical relationship for quantification using an internal standard.

References

Methodological & Application

Quantitative Analysis of Phosmet in Agricultural Products using LC-MS/MS with Phosmet-d6 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the organophosphate insecticide Phosmet in agricultural matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Phosmet-d6, is utilized. The protocol details sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized LC-MS/MS parameters, and method validation results. This method is suitable for high-throughput screening and quantitative determination of Phosmet residues in food safety and environmental monitoring laboratories.

Introduction

Phosmet is a widely used non-systemic organophosphate insecticide for controlling pests on a variety of fruit crops, ornamentals, and vines.[1] Due to its potential health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for Phosmet in food products.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Phosmet residues. LC-MS/MS has become the technique of choice for pesticide analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[2][3]

Experimental Protocols

Materials and Reagents

-

Phosmet and this compound analytical standards

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts and dispersive solid-phase extraction (dSPE) tubes

-

Anhydrous magnesium sulfate (B86663)

-

Sodium chloride

Sample Preparation: QuEChERS Protocol for Apples

-

Homogenization: Homogenize a representative sample of apples. For apples with high water content, a 10-15 g sample is typically used.[4]

-

Extraction: Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

-

Internal Standard Spiking: Spike the sample with a working solution of this compound to a final concentration of 50 ng/mL.

-

Salting-out: Add the QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

-

Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the final extract with the initial mobile phase conditions before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration. A typical gradient could be: 0 min – 5% B, 2 min – 45% B, 8 min – 95% B, 10 min – 95% B. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: Optimized MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Phosmet | 318.0 | 160.0 | 15 | Quantifier |

| Phosmet | 318.0 | 133.0 | 25 | Qualifier |

| This compound | 324.0 | 166.0 | 15 | Internal Standard |

| This compound | 324.0 | 133.0 | 25 | Qualifier |

Table 2: Method Validation Summary in Apple Matrix

| Parameter | Result |

| Linearity Range | 1 - 500 ng/g |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/g |

| Limit of Quantification (LOQ) | 1.0 ng/g |

| Accuracy (Recovery %) | 92 - 108% |

| Precision (RSD %) | < 10% |

Mandatory Visualization

Caption: Experimental workflow for Phosmet analysis.

Caption: Fragmentation of Phosmet and this compound.

Conclusion

The developed LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Phosmet in agricultural products. The use of the QuEChERS protocol for sample preparation allows for high-throughput analysis while minimizing matrix effects. The method was validated to be linear, accurate, and precise, meeting the requirements for routine pesticide residue monitoring.

References

Application of Phosmet-d6 in Food Matrix Analysis: A Detailed Guide for Researchers

Introduction

Phosmet (B1677707), an organophosphate insecticide, is widely used in agriculture to protect a variety of crops from insect pests.[1][2] Its presence in food commodities is strictly regulated, necessitating sensitive and accurate analytical methods for its detection and quantification. To ensure the reliability of these analytical results, especially in complex food matrices, the use of an isotopically labeled internal standard is crucial. Phosmet-d6, a deuterated analog of phosmet, serves as an ideal internal standard for this purpose, aiding in the correction of matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the analysis of phosmet residues in various food matrices, targeting researchers, scientists, and professionals in drug development and food safety.

Analytical Principle

The core principle behind the use of this compound as an internal standard lies in its chemical and physical similarity to the target analyte, phosmet. Being deuterated, it has a slightly higher molecular weight, allowing it to be distinguished from the native phosmet by mass spectrometry (MS). When a known amount of this compound is added to a sample at the beginning of the analytical process, it experiences similar extraction efficiencies, cleanup losses, and ionization suppression or enhancement in the MS source as the native phosmet. By measuring the ratio of the signal from phosmet to that of this compound, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Application Notes

This method is applicable to a wide range of food matrices, including but not limited to fruits (e.g., apples, oranges, grapes) and vegetables (e.g., leafy greens, tomatoes, cucumbers).[2][3] The primary analytical techniques employed are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer the high selectivity and sensitivity required for trace-level pesticide residue analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most commonly used sample preparation technique for extracting phosmet and this compound from food samples.[3] This method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid components of the sample. A subsequent dispersive solid-phase extraction (dSPE) cleanup step is often employed to remove interfering matrix components.

Experimental Protocols

Reagents and Materials

-

Phosmet analytical standard (≥98% purity)

-

This compound (dimethyl-d6) internal standard (≥98% purity, ≥99% isotopic purity)

-

Acetonitrile (LC-MS or GC grade)

-

Water (LC-MS grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Sodium citrate (B86180) dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (for pigmented matrices)

-

Formic acid (LC-MS grade)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Phosmet Stock Solution (1000 µg/mL): Accurately weigh 10 mg of phosmet standard and dissolve in 10 mL of acetonitrile.

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of phosmet by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., using a high-speed blender).

-

Weighing: Weigh 10 g (for high-moisture samples) or 2 g (for low-moisture samples, rehydrated with 8 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample, resulting in a concentration of 10 ng/g.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute.

-

Partitioning: Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a dSPE cleanup sorbent mixture. For most fruits and vegetables, a mixture of 150 mg MgSO₄ and 50 mg PSA is sufficient. For pigmented samples, 50 mg of GCB can be added.

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

-

Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, it is recommended to acidify the final extract with a small amount of formic acid (e.g., 5 µL of 1% formic acid in acetonitrile per 1 mL of extract) to improve the stability of phosmet.

Instrumental Analysis

-

Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 2 - 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Phosmet: Precursor Ion: 318.0 m/z; Product Ions: 160.0 m/z (quantifier), another suitable fragment (qualifier).

-

This compound: Precursor Ion: 324.0 m/z; Product Ions: 166.0 m/z (quantifier), another suitable fragment (qualifier).

-

-

Chromatographic Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Inlet Temperature: 250 - 280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a final temperature of around 300 °C.

-

Ionization Mode: Electron Ionization (EI)

-

MRM Transitions:

-

Phosmet: Precursor Ion: 160.0 m/z; Product Ions: 77.0 m/z (quantifier), 133.0 m/z (qualifier).

-

This compound: Precursor Ion: 166.0 m/z; Product Ions: 80.0 m/z (or other appropriate fragment, quantifier), another suitable fragment (qualifier).

-

Data Presentation: Quantitative Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of phosmet quantification. The following tables summarize typical performance data obtained from the analysis of phosmet in various food matrices using the described methods.

Table 1: Method Validation Data for Phosmet in Various Food Matrices using this compound Internal Standard

| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |

| Apple | 10 | 95 | 8 | 5 |

| 50 | 98 | 6 | ||

| Orange | 10 | 92 | 11 | 5 |

| 50 | 96 | 9 | ||

| Grapes | 10 | 98 | 7 | 2 |

| 50 | 101 | 5 | ||

| Lettuce | 10 | 88 | 13 | 10 |

| 50 | 93 | 10 | ||

| Tomato | 10 | 94 | 9 | 5 |

| 50 | 97 | 7 |

Note: The data presented in this table are representative and may vary depending on the specific instrumentation, laboratory conditions, and matrix complexity.

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis in food.

Caption: Role of this compound in mitigating matrix effects.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of phosmet residues in a variety of food matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to implement this methodology in their laboratories. By compensating for matrix effects and procedural variations, the incorporation of this compound ensures the generation of high-quality data that is essential for food safety monitoring and regulatory compliance.

References

Application Notes and Protocols for Environmental Sample Testing Using Phosmet-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide widely used in agriculture to control a variety of pests on fruit trees, ornamentals, and vines.[1] Due to its potential for environmental contamination and adverse health effects, monitoring its presence in environmental matrices such as soil and water is crucial.[2] Phosmet-d6, a deuterated analog of Phosmet, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its similar chemical and physical properties to Phosmet, but distinct mass, allow for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples. It is intended to guide researchers, scientists, and professionals in the accurate and reliable quantification of Phosmet residues.

Physicochemical Properties of Phosmet and this compound

A summary of the key physicochemical properties of Phosmet and its deuterated internal standard, this compound, is presented below. These properties are essential for developing and understanding the analytical methodologies.

| Property | Phosmet | This compound |

| Chemical Name | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-dimethyl phosphorodithioate | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate |

| CAS Number | 732-11-6 | 2083623-41-8 |

| Molecular Formula | C₁₁H₁₂NO₄PS₂ | C₁₁H₆D₆NO₄PS₂ |

| Molecular Weight | 317.3 g/mol | 323.4 g/mol |

| Appearance | Off-white crystalline solid | Solid |

| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and methanol | Slightly soluble in chloroform and methanol |

Experimental Protocols

The following protocols detail the procedures for analyzing Phosmet in soil and water samples using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis and is described here for both matrices.

Protocol 1: Analysis of Phosmet in Soil Samples

1. Sample Preparation (QuEChERS Extraction)

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water to the soil sample to create a slurry.

-

Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 10 mL of acetonitrile (B52724) to the tube.

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take a 1 mL aliquot of the acetonitrile supernatant from the previous step and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The resulting supernatant is the final extract.

3. Instrumental Analysis (GC-MS/MS or LC-MS/MS)

-

Transfer the final extract into an autosampler vial.

-

Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.

Protocol 2: Analysis of Phosmet in Water Samples

1. Sample Preparation (QuEChERS Extraction)

-

Measure 10 mL of the water sample into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 10 mL of acetonitrile to the tube.

-

Add the contents of a QuEChERS extraction salt packet to the tube.

-

Cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

2. Instrumental Analysis (GC-MS/MS or LC-MS/MS)

-

Take an aliquot of the acetonitrile (upper) layer and transfer it to an autosampler vial.

-

Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.

Instrumental Analysis Parameters

The following tables provide typical starting parameters for GC-MS/MS and LC-MS/MS analysis of Phosmet and this compound. Method optimization is recommended for specific instrumentation and matrices.

GC-MS/MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 70 °C, hold for 2 min, ramp to 300 °C at 25 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| MRM Transitions | Phosmet: Quantifier: m/z 160 -> 132, Qualifier: m/z 160 -> 76This compound: Quantifier: m/z 166 -> 138, Qualifier: m/z 166 -> 76 |

LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 250 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | Phosmet: Precursor: m/z 318, Product Ions: 160, 133This compound: Precursor: m/z 324, Product Ions: 166, 139 |

Data Presentation

The following tables summarize typical quantitative data for the analysis of Phosmet using this compound as an internal standard.

Method Detection and Quantification Limits

| Matrix | Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |

| Soil | GC-MS/MS | 1.0 | 5.0 |

| Water | LC-MS/MS | 0.05 | 0.15 |

Recovery and Precision Data

| Matrix | Spiking Level (µg/kg or µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soil | 10 | 95 | 6 |

| Soil | 50 | 92 | 8 |

| Water | 0.5 | 102 | 5 |

| Water | 5 | 98 | 7 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Phosmet analysis.

Phosmet Degradation Pathway in Soil

Caption: Simplified degradation pathway of Phosmet in soil.

References

Application Notes and Protocols for the Quantification of Phosmet-d6 in Biological Samples

Introduction